
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is an organic compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride typically involves the reaction of trifluoroacetic acid with 2-methyl-3-nitroaniline in the presence of triphenyl phosphine and triethylamine. The reaction is carried out in a carbon tetrachloride solvent under nitrogen protection, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include derivatives where the chloride is replaced by other functional groups.
Reduction: The major product is the corresponding amine.
Oxidation: Products include oxidized derivatives of the methyl group.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The trifluoromethyl group enhances its electrophilicity, making it a reactive intermediate in many chemical processes. The nitrophenyl group can participate in electron transfer reactions, contributing to its versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Similar in structure but lacks the nitro and methyl groups.
2,2,2-Trifluoro-N-(4-nitrophenyl)acetimidoyl chloride: Similar but with the nitro group in a different position.
Uniqueness
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and applications. This structural uniqueness allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C9H6ClF3N2O2 |
|---|---|
Poids moléculaire |
266.60 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3N2O2/c1-5-6(14-8(10)9(11,12)13)3-2-4-7(5)15(16)17/h2-4H,1H3 |
Clé InChI |
KJQHIZFFMLTPMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



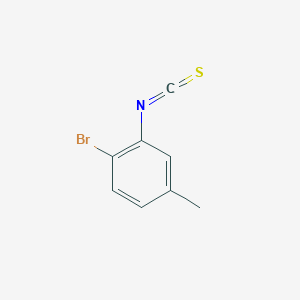
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
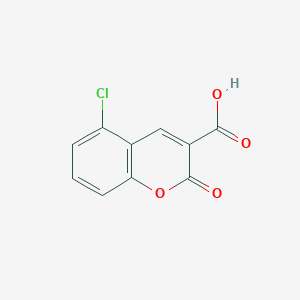
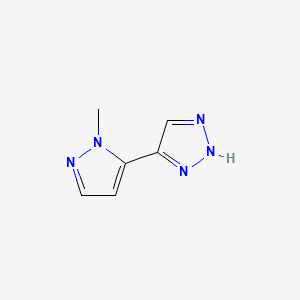
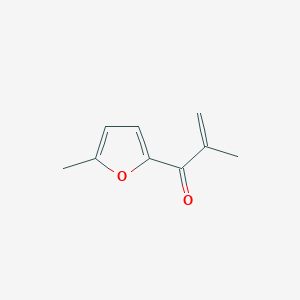
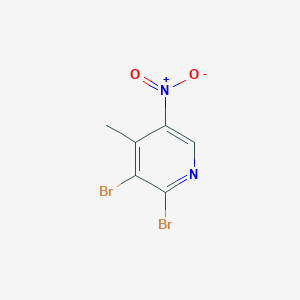
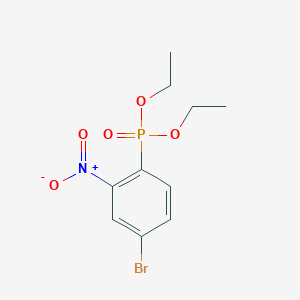
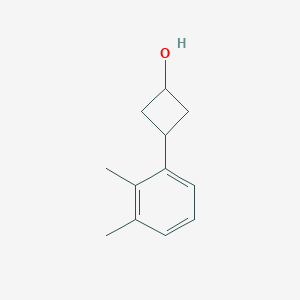

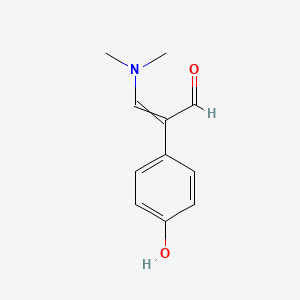
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

